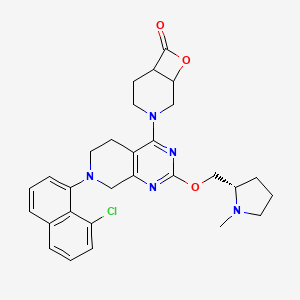
2-Fluorofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorofuran-3-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a fluorine atom at the second position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorofuran-3-carboxylic acid typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of furan-3-carboxylic acid using transition metal catalysts, which can enhance the efficiency and selectivity of the fluorination process. Additionally, continuous flow reactors can be employed to improve the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluorofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Products include furan-3-methanol or furan-3-aldehyde.
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving furan derivatives.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluorofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating the compound’s incorporation into biological systems. These interactions can modulate enzymatic activity, inhibit microbial growth, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Chlorofuran-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
2-Bromofuran-3-carboxylic acid:
Uniqueness
2-Fluorofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogenated furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H3FO3 |
|---|---|
Molecular Weight |
130.07 g/mol |
IUPAC Name |
2-fluorofuran-3-carboxylic acid |
InChI |
InChI=1S/C5H3FO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) |
InChI Key |
ARDPTGYJKIQZOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
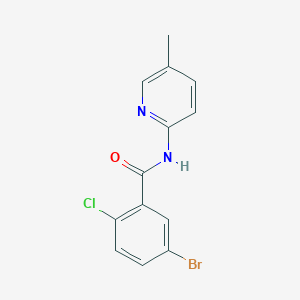


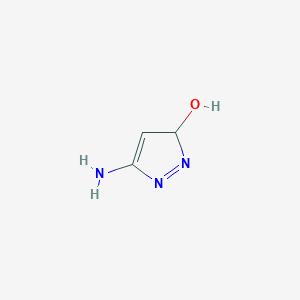
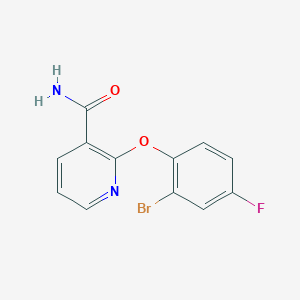

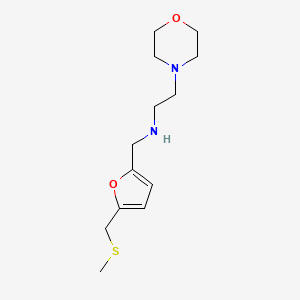
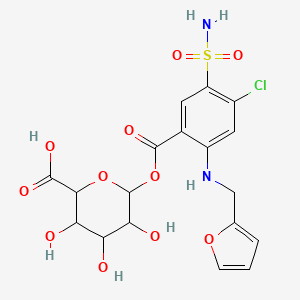

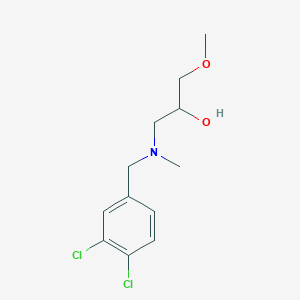
![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)

